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Compound of Interest

Compound Name: 4-(Pentyloxy)phenol

Cat. No.: B097055

Introduction

4-(Pentyloxy)phenol is a chemical compound of significant interest within the realms of
organic synthesis, materials science, and drug discovery. As an ether derivative of
hydroquinone, its molecular architecture, featuring a polar phenolic hydroxyl group and a
nonpolar pentyloxy chain appended to an aromatic ring, imparts unique physicochemical
properties. These characteristics make it a valuable precursor for the synthesis of liquid
crystals, polymers, and biologically active molecules. An unambiguous structural elucidation
and confirmation of purity are paramount for any of its applications, necessitating a thorough
spectroscopic analysis.

This guide provides an in-depth examination of the spectroscopic data of 4-
(Pentyloxy)phenol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in
fundamental principles and is supplemented with detailed experimental protocols to aid
researchers in their own analytical endeavors.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 4-(pentyloxy)phenol are
numbered as follows:

Caption: Molecular structure of 4-(pentyloxy)phenol with atom numbering for NMR
assignments.
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'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H NMR spectroscopy is a powerful technique for elucidating the proton framework of a
molecule. Although experimental data for 4-(pentyloxy)phenol is not readily available in
common spectral databases, a predicted spectrum can be constructed based on established
chemical shift principles and data from analogous compounds.

Predicted 'H NMR Data

Predicted Coupling

Protons Chemical Shift  Multiplicity Integration Constant (J,
(3, ppm) Hz)

Hon O1 ~4.8 (variable) Singlet (broad) 1H -

H2, H6 ~6.85 Doublet 2H ~9.0

H3, H5 ~6.75 Doublet 2H ~9.0

Hon C1' ~3.90 Triplet 2H ~6.5

Hon C2' ~1.75 Multiplet 2H ~7.0

Hon C3', C4' ~1.40 Multiplet 4H -

H on C5' ~0.95 Triplet 3H ~7.0

Interpretation of the Predicted *H NMR Spectrum

e Phenolic Proton (H on O1): The chemical shift of the phenolic proton is highly dependent on
concentration and solvent due to hydrogen bonding. It is expected to appear as a broad
singlet.

e Aromatic Protons (H2, H3, H5, H6): The para-disubstituted aromatic ring gives rise to a
characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the
hydroxyl group (H2, H6) are expected to be slightly downfield from the protons ortho to the
pentyloxy group (H3, H5) due to the differing electronic effects of the substituents.

e Pentyloxy Chain Protons:
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o The methylene protons adjacent to the ether oxygen (H on C1') are deshielded and
appear as a triplet around 3.90 ppm, split by the neighboring methylene group.

o The terminal methyl protons (H on C5') are the most shielded and appear as a triplet
around 0.95 ppm.

o The remaining methylene protons (H on C2', C3', C4') will appear as overlapping
multiplets in the aliphatic region.

Experimental Protocol for 'H NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of 4-(pentyloxy)phenol in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean, dry NMR tube. The use of a
deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte
signals[1].

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is
often pre-dissolved in the deuterated solvent.

e Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400
MHz or higher).

o Data Acquisition:

o The instrument is tuned and the magnetic field is shimmed to achieve optimal
homogeneity.

o A standard one-pulse sequence is typically used.
o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

» Data Processing:

o

The free induction decay (FID) is Fourier transformed.

[¢]

The spectrum is phased and the baseline is corrected.

[¢]

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b097055?utm_src=pdf-body
https://www.appchemical.com/products/18979-53-8?cate_name=Chemistry&cate2_name=Material%20Science&cate_id=1&cate2_id=4&pro_name=Phenol,%204-(pentyloxy)-&keyword=
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The signals are integrated to determine the relative number of protons.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to
the 'H NMR data, a predicted 13C NMR spectrum is presented here.

Predicted **C NMR Data
Carbon Predicted Chemical Shift (6, ppm)
Ci ~150
C4 ~153
C2,C6 ~116
C3,C5 ~115
Ccr ~69
c2' ~29
C3 ~28
Cc4' ~22
C5' ~14

Interpretation of the Predicted **C NMR Spectrum

o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
substituents. The carbons bearing the oxygen atoms (C1 and C4) are the most deshielded.
Due to the symmetry of the para-substituted ring, C2 and C6 are chemically equivalent, as
are C3 and C5.

o Pentyloxy Chain Carbons: The chemical shifts of the aliphatic carbons are in the expected
upfield region. The carbon attached to the ether oxygen (C1') is the most deshielded of the
aliphatic carbons.
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Experimental Protocol for 2*C NMR Spectroscopy

o Sample Preparation: A more concentrated sample (50-100 mg in 0.7 mL of deuterated
solvent) is typically required for 23C NMR compared to *H NMR due to the low natural
abundance of the 13C isotope.

 Instrumentation: The experiment is performed on the same NMR spectrometer as the H
NMR.

o Data Acquisition:

o A standard proton-decoupled pulse sequence is used to simplify the spectrum to single
lines for each unique carbon.

o Alonger acquisition time and a greater number of scans are generally necessary to obtain
a good signal-to-noise ratio.

o Data Processing: The data is processed similarly to the *H NMR spectrum, with the chemical
shifts referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Experimental IR Data

The gas-phase IR spectrum of 4-(pentyloxy)phenol is available from the NIST WebBook[2].
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Wavenumber (cm~?) Intensity Assignment

~3670 Strong O-H stretch (free)
~3050 Medium Aromatic C-H stretch
~2960, 2870 Strong Aliphatic C-H stretch
~1510 Strong Aromatic C=C stretch
~1230 Strong Aryl-O stretch (ether)
~1180 Strong C-O stretch (phenol)

Interpretation of the IR Spectrum

¢ O-H Stretch: A strong, sharp band around 3670 cm~1 is characteristic of a free (non-

hydrogen-bonded) hydroxyl group, as expected in the gas phase[3]. In a condensed phase

(liquid or solid), this peak would be a broad band at lower wavenumbers (typically 3200-3600

cm~1) due to hydrogen bonding.

e C-H Stretches: The absorption at ~3050 cm~1 is indicative of C-H stretching in the aromatic

ring. The strong absorptions at ~2960 and 2870 cm~! are due to the asymmetric and

symmetric stretching vibrations of the C-H bonds in the pentyloxy group.

e Aromatic C=C Stretch: The strong band at ~1510 cm~1 is characteristic of the carbon-carbon

stretching vibrations within the aromatic ring.

e C-O Stretches: The spectrum shows two strong C-O stretching bands. The band at ~1230

cm~1 can be assigned to the aryl-O stretching of the ether linkage, while the band at ~1180

cm~1 s attributed to the C-O stretching of the phenolic hydroxyl group[3].

Experimental Protocol for FTIR Spectroscopy

e Sample Preparation:

o Solid Sample (KBr Pellet): Grind a small amount of 4-(pentyloxy)phenol with dry

potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
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o Liquid Sample (Neat): If the sample is a liquid at room temperature, a thin film can be
placed between two salt plates (e.g., NaCl or KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal
absorption in the regions of interest.

» Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

o Data Acquisition:
o A background spectrum of the empty sample holder (or the pure solvent) is recorded.
o The sample spectrum is then recorded.

o The instrument software automatically subtracts the background from the sample
spectrum.

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is plotted.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The fragmentation pattern of a molecule in the mass spectrometer provides valuable
information about its structure.

Experimental Mass Spectrum Data

The electron ionization (EI) mass spectrum of 4-(pentyloxy)phenol is available from the NIST
WebBook.
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miz Relative Intensity (%) Assighment

180 100 [M]* (Molecular lon)
110 80 [M - CsHao]*

81 10

55 15

43 20 [CsH7]*

41 30 [C3Hs]*

29 25 [C2Hs]*

Interpretation of the Mass Spectrum

The mass spectrum of 4-(pentyloxy)phenol is characterized by a prominent molecular ion
peak and a significant fragment resulting from the cleavage of the pentyloxy group.

[M - CsH1o]*
m/z =110
[CsH11]*
m/z=71

- CsHio (McLafferty)

[M]*

m/z =180 o-cleavage

[CaHo]* - CH2 [C3H7]*
m/z =57 m/z =43

Click to download full resolution via product page
Caption: Proposed fragmentation pathway for 4-(pentyloxy)phenol in EI-MS.

e Molecular lon ([M]*): The base peak in the spectrum is the molecular ion at m/z 180, which is
consistent with the molecular weight of 4-(pentyloxy)phenol (C11H1602). The high intensity
of the molecular ion is characteristic of aromatic compounds.

e Major Fragmentation: The most significant fragment ion is observed at m/z 110. This
corresponds to the loss of a neutral pentene molecule (CsHio0, mass = 70) via a McLafferty
rearrangement. This is a common fragmentation pathway for alkyl aryl ethers.
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o Alkyl Chain Fragmentation: The smaller fragments at m/z 43, 41, and 29 are characteristic of
the fragmentation of the pentyl chain.

Experimental Protocol for Electron lonization Mass
Spectrometry

o Sample Introduction: The sample is introduced into the ion source of the mass spectrometer.
For a solid sample like 4-(pentyloxy)phenol, a direct insertion probe can be used, where
the sample is heated to volatilize it.

« |onization: In the ion source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and the signal is processed to generate a mass
spectrum.

Conclusion

The comprehensive spectroscopic analysis of 4-(pentyloxy)phenol, utilizing *H NMR, 13C
NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure.
The predicted NMR data, based on established principles, offers a reliable guide for the
interpretation of experimental spectra. The characteristic IR absorptions confirm the presence
of the phenolic hydroxyl group, the aromatic ring, and the ether linkage. The mass spectrum,
with its distinct molecular ion and fragmentation pattern, further corroborates the proposed
structure. The detailed experimental protocols provided herein serve as a valuable resource for
researchers working with this compound, ensuring accurate and reproducible analytical results.
This multifaceted spectroscopic approach is indispensable for quality control and for advancing
the application of 4-(pentyloxy)phenol in various scientific and technological fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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